3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one

Medicinal chemistry Pharmacophore design Structure-activity relationship

3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one (CAS 1260743-97-2, molecular formula C21H19N3O4, molecular weight 377.4 g/mol) is a fully synthetic hybrid heterocyclic compound uniting a 6-methylquinolin-4(1H)-one (4-quinolone) core with a 1,2,4-oxadiazole bridge bearing a 4-ethoxy-3-methoxyphenyl substituent. It belongs to the broader class of oxadiazole-functionalized quinolines and quinolones, a scaffold family that has been systematically explored for anticancer activity against multiple human cancer cell lines including MCF-7, A549, DU-145, and MDA-MB-231 , and claimed in patent literature as cytoprotective and neuroprotective agents for neurological and metabolic diseases.

Molecular Formula C21H19N3O4
Molecular Weight 377.4
CAS No. 1260743-97-2
Cat. No. B2387532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one
CAS1260743-97-2
Molecular FormulaC21H19N3O4
Molecular Weight377.4
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)C)OC
InChIInChI=1S/C21H19N3O4/c1-4-27-17-8-6-13(10-18(17)26-3)20-23-21(28-24-20)15-11-22-16-7-5-12(2)9-14(16)19(15)25/h5-11H,4H2,1-3H3,(H,22,25)
InChIKeyBLXOGUXOZUVNCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 3-(3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one (CAS 1260743-97-2) and What Chemical Class Does It Represent?


3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one (CAS 1260743-97-2, molecular formula C21H19N3O4, molecular weight 377.4 g/mol) is a fully synthetic hybrid heterocyclic compound uniting a 6-methylquinolin-4(1H)-one (4-quinolone) core with a 1,2,4-oxadiazole bridge bearing a 4-ethoxy-3-methoxyphenyl substituent. It belongs to the broader class of oxadiazole-functionalized quinolines and quinolones, a scaffold family that has been systematically explored for anticancer activity against multiple human cancer cell lines including MCF-7, A549, DU-145, and MDA-MB-231 [1], and claimed in patent literature as cytoprotective and neuroprotective agents for neurological and metabolic diseases [2]. The compound's defining structural features include the 4-quinolone carbonyl (enabling hydrogen-bond donor/acceptor interactions), the 1,2,4-oxadiazole isomer (preferred over 1,3,4-oxadiazole for metabolic and hydrolytic stability), and the mixed alkoxy phenyl substitution pattern that distinguishes it from symmetric trimethoxy or dimethoxy analogs in published series.

Why 1260743-97-2 Cannot Be Replaced by Common In-Class Quinoline-Oxadiazole Analogs


The compound 3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one occupies a narrow, non-interchangeable position within the quinoline-oxadiazole chemical space. Three structural determinants preclude generic substitution: (i) the ethoxy group introduces distinct lipophilicity and metabolic liability compared to the methoxy-only analogs prevalent in published series [1]; (ii) the 6-methylquinolin-4(1H)-one core provides a hydrogen-bond-donating NH and an additional carbonyl acceptor absent in purely aromatic quinoline analogs, which alters target engagement potential [1]; and (iii) the 1,2,4-oxadiazole isomer exhibits different hydrolytic stability and bioisosteric properties versus the 1,3,4-oxadiazole isomer used in many comparator compounds [2]. Even the closest commercially available analog with an identical molecular formula—2-methyl-4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline—differs in three simultaneous structural dimensions (substituent pattern, oxadiazole connectivity, and core heterocycle), making it a distinct chemotype rather than a functional equivalent.

Quantitative Comparative Evidence for 3-(3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one (CAS 1260743-97-2)


Structural Differentiation from the Isosteric Trimethoxy Quinoline Analog

The target compound (CAS 1260743-97-2) is an exact isostere of 2-methyl-4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinoline (C21H19N3O4, MW 377.4 g/mol), sharing identical molecular formula and mass. However, the two compounds differ irreversibly in three structural vectors: (i) the oxadiazole connectivity reverses (5-yl-quinolinone versus 3-yl-quinoline), (ii) the phenyl substituent changes from 3,4,5-trimethoxy to 4-ethoxy-3-methoxy, and (iii) the core heterocycle introduces a 4-carbonyl group absent in the comparator [1]. These differences are non-trivial: the 4-quinolone carbonyl enables hydrogen-bond interactions with biological targets, and the reversed oxadiazole connectivity alters the spatial orientation of the phenyl ring relative to the core. No quantitative biological data are available for the target compound in the open literature, but the structural distinction is absolute and pharmacologically consequential.

Medicinal chemistry Pharmacophore design Structure-activity relationship

Differentiation from the Closest 4-Quinolone-Oxadiazole Analog (3,5-Dimethoxy Substitution)

The compound 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one shares an identical core and oxadiazole connectivity with the target compound, differing only in the phenyl ring substitution pattern (3,5-dimethoxy vs. 4-ethoxy-3-methoxy). The ethoxy-to-methoxy substitution changes three physicochemical parameters: (i) calculated logP increases by approximately 0.4–0.6 log units for the ethoxy compound (estimated by fragment-based contribution), (ii) the number of O-demethylation sites decreases from two to one, potentially altering CYP-mediated clearance, and (iii) the para-ethoxy group introduces greater conformational flexibility at the phenyl terminus . No experimental IC50, metabolic stability, or PK data were identified for either compound.

Medicinal chemistry Metabolic stability Lipophilicity

Class-Level Anticancer Activity Context: 1,2,4-Oxadiazole Quinoline Series (Kala et al. 2019)

Kala et al. (2019) synthesized and evaluated ten 1,2,4-oxadiazole functionalized quinoline derivatives (13a–j) for anticancer activity against four human cancer cell lines—MCF-7 (breast), A549 (lung), DU-145 (prostate), and MDA-MB-231 (breast)—using the MTT assay with etoposide as a positive control. The authors reported that most derivatives exhibited more potent activity than etoposide, with compounds 13b, 13i, and 13j showing excellent activity across the panel [1]. The target compound (CAS 1260743-97-2) is not named among the ten explicitly characterized analogs and its specific IC50 values are not publicly available. The study demonstrates that 1,2,4-oxadiazole-quinoline hybrids can achieve sub-micromolar to low-micromolar potency, but SAR is steeply dependent on the specific substitution pattern.

Anticancer drug discovery In vitro cytotoxicity Quinoline derivatives

Cytoprotective and Neuroprotective Patent Alignment vs. Anti-Tubercular Quinoline-Oxadiazole Hybrids

US Patent 10,793,558 ('Quinoline oxadiazoles as cytoprotective agents') claims compounds of Formula I for treating, preventing, or ameliorating symptoms of neurological diseases, neurodegenerative disorders, and diabetes, as well as for promoting neuroprotection and cytoprotection [1]. The target compound (CAS 1260743-97-2) falls generically within the Markush structure of Formula I due to its quinoline-oxadiazole scaffold. This distinguishes it from anti-tubercular quinoline-oxadiazole hybrids developed by Jain et al. (Bioorg. Med. Chem. Lett. 2016), which were explicitly designed for activity against Mycobacterium tuberculosis H37Rv (MIC range 0.5–32 μg/mL) and counter-screened for mammalian cytotoxicity in HepG2 cells [2]. The cytoprotective and anti-tubercular chemotypes represent divergent optimization trajectories with distinct target product profiles.

Neuroprotection Cytoprotection Patent analysis

Recommended Research Application Scenarios for 3-(3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one (CAS 1260743-97-2)


SAR Probe in Oxadiazole-Quinolone Anticancer Screening Libraries

Incorporate this compound as a structurally unique member of a focused quinoline-4-one/1,2,4-oxadiazole screening library for in vitro cytotoxicity profiling against the NCI-60 panel or disease-specific cancer cell lines (MCF-7, A549, DU-145, MDA-MB-231). Its 4-ethoxy-3-methoxyphenyl substitution fills a gap in published SAR, where symmetric polymethoxy patterns predominate [1]. Directly compare dose-response curves (IC50) with the published Kala et al. series analogs, using etoposide as a bridging positive control to contextualize potency differences attributable to the mixed alkoxy substitution pattern.

Cytoprotection and Neuroprotection Phenotypic Screening

Test this compound in cellular models of oxidative stress (e.g., H2O2-induced or rotenone-induced toxicity in SH-SY5Y neuroblastoma or primary neuronal cultures), mitochondrial dysfunction, or ER stress, based on its structural alignment with the cytoprotective quinoline-oxadiazole patent class (US 10,793,558) [2]. Use a dose-response format (e.g., 0.1–50 μM, 24–48 h exposure) with cell viability readout (MTT, LDH release, or caspase-3 activation) to establish whether the 4-ethoxy-3-methoxyphenyl-4-quinolone combination confers any cytoprotective advantage over structurally related analogs.

Computational Docking and Pharmacophore Modeling Against Quinolone-Binding Targets

Conduct head-to-head in vitro metabolic stability assays (human, mouse, and rat liver microsomes or cryopreserved hepatocytes) comparing this compound directly with 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one. Quantify intrinsic clearance (CLint, μL/min/mg protein) and half-life (t½, min) for both compounds under identical experimental conditions to experimentally test the predicted metabolic differentiation arising from ethoxy vs. methoxy substitution [1]. This data is prerequisite for any in vivo pharmacokinetic or efficacy study design.

Quote Request

Request a Quote for 3-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.